trans-N1,N1-dimethylcyclobutane-1,3-diamine
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Overview
Description
trans-N1,N1-dimethylcyclobutane-1,3-diamine: is a cyclic diamine with the chemical formula C6H14N2 It is a derivative of cyclobutane, where two of the hydrogen atoms are replaced by dimethylamine groups at the 1 and 3 positions in a trans configuration
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-N1,N1-dimethylcyclobutane-1,3-diamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclobutanedione with dimethylamine in the presence of a reducing agent . The reaction conditions often require specific temperatures and solvents to ensure the desired trans configuration is achieved.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-N1,N1-dimethylcyclobutane-1,3-diamine can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Various halogenating agents and nucleophiles.
Major Products Formed:
Oxidation: Formation of corresponding amine oxides.
Reduction: Formation of simpler amine derivatives.
Substitution: Formation of substituted cyclobutane derivatives.
Scientific Research Applications
Chemistry: In chemistry, trans-N1,N1-dimethylcyclobutane-1,3-diamine is used as a ligand in coordination chemistry and as a building block in organic synthesis .
Biology: In biological research, it is studied for its potential interactions with biological macromolecules and its role in enzyme inhibition .
Medicine: The compound is explored for its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical agents .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various polymers .
Mechanism of Action
The mechanism of action of trans-N1,N1-dimethylcyclobutane-1,3-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form stable complexes with metal ions, influencing catalytic activities and biochemical pathways. Its effects are mediated through the modulation of enzyme activity and the alteration of cellular signaling pathways.
Comparison with Similar Compounds
trans-N,N-dimethylcyclohexane-1,2-diamine: A similar cyclic diamine with a cyclohexane ring instead of a cyclobutane ring.
trans-1,2-diaminocyclohexane: Another related compound with two amino groups on a cyclohexane ring.
Uniqueness: trans-N1,N1-dimethylcyclobutane-1,3-diamine is unique due to its smaller ring size and the specific positioning of the dimethylamine groups.
Properties
IUPAC Name |
1-N,1-N-dimethylcyclobutane-1,3-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2/c1-8(2)6-3-5(7)4-6/h5-6H,3-4,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNMHKIHUTNBSJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CC(C1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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